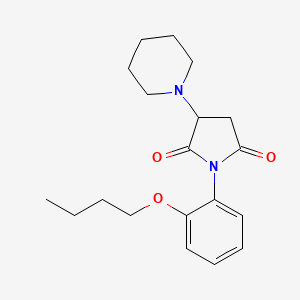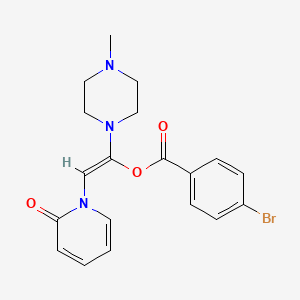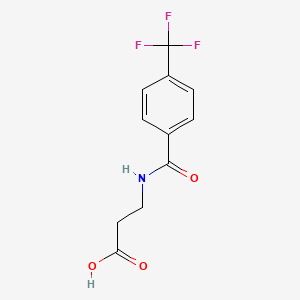
1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure that includes a butoxyphenyl group, a piperidine ring, and a dihydropyrrole dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of a butoxyphenyl derivative with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound.
Aplicaciones Científicas De Investigación
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-METHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(2-ETHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific butoxyphenyl group, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H26N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(2-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-13-24-17-10-6-5-9-15(17)21-18(22)14-16(19(21)23)20-11-7-4-8-12-20/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
Clave InChI |
JGBUFYRXTRLSIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B14946836.png)
![Ethyl 4-[3-(4-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14946840.png)
![3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946843.png)

![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14946860.png)
![N-(2,6-dichlorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B14946861.png)
![2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14946864.png)

![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)

![2-(4-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazin-1-yl)-N-phenylacetamide](/img/structure/B14946885.png)

![9-Methoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946915.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
